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Compound of Interest

Compound Name: Nickel iodide

Cat. No.: B083969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction mechanisms involving nickel(II) iodide

(NiI₂), supported by kinetic studies and detailed experimental data. Understanding the

underlying kinetics is paramount for optimizing reaction conditions, enhancing catalytic

efficiency, and developing novel synthetic methodologies.

Thermal Decomposition of Nickel(II) Iodide
The thermal decomposition of NiI₂ is a fundamental reaction with relevance in contexts such as

thermochemical hydrogen production. Kinetic studies have been instrumental in elucidating the

mechanism of this process.

Experimental Protocol: Thermogravimetric Analysis
(TGA)
A study on the kinetics of the thermal decomposition of NiI₂ was conducted using

thermogravimetry.[1]

Sample Preparation: Pellets of NiI₂ were used for the experiments.

Apparatus: A thermogravimetric analyzer was employed to monitor the mass loss of the

sample as a function of temperature and time.
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Reaction Conditions: The decomposition was studied at temperatures ranging from 775 K to

869 K. The partial pressure of iodine (I₂) was varied from 0 to 960 Pa to investigate its effect

on the reaction rate. The experiments were carried out under a constant flow of helium or a

mixture of iodine and helium.

Data Analysis: The rate of decomposition was determined by measuring the change in mass

of the NiI₂ pellet over time. The data was then used to determine the reaction order, rate

constants, and activation energy.

Kinetic Data and Mechanistic Insights
The kinetic data for the thermal decomposition of NiI₂ is summarized in the table below.

Parameter Value Experimental Conditions

Reaction Order

The reaction proceeds at a

constant rate at the reactant-

product interface.

T = 775-869 K, P(I₂) = 0-960

Pa

Rate Expression
Overall rate = (decomposition

rate) - (iodide formation rate)
Constant Temperature

Decomposition rate ∝

Equilibrium dissociation

pressure of NiI₂

Iodide formation rate ∝ I₂

pressure

Apparent Activation Energy

(Ea)
147 kJ·mol⁻¹

Heat of Reaction (ΔH) 152 kJ·mol⁻¹ (calculated)

The kinetic study supports a mechanism where the decomposition starts at the surface of the

NiI₂ pellet and the reaction interface moves inwards at a constant rate.[1] The overall reaction

rate is a balance between the forward decomposition reaction and the reverse iodide formation

reaction. The apparent activation energy for the decomposition is very close to the calculated
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heat of reaction, suggesting that the energy barrier for the reaction is primarily determined by

the thermodynamics of the process.[1]

Reaction Workflow
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Caption: Workflow of NiI₂ thermal decomposition.

NiI₂-Catalyzed Cross-Coupling Reactions
NiI₂ is a versatile catalyst precursor for various cross-coupling reactions. Kinetic studies have

been crucial in differentiating between possible mechanistic pathways, such as those involving

Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

Case Study: NiI₂-Catalyzed Reductive Cross-Coupling of
Amides and Aryl Iodides
A proposed mechanism for the nickel-terpyridine (tpy) catalyzed reductive cross-coupling of

amides and aryl iodides, where NiI₂ is the initial catalyst, is detailed below.[2]
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Experimental Protocol: Reaction Progress Monitoring
While a detailed kinetic study with rate law determination was not presented, the mechanistic

proposal is supported by preparative experimental results and comparison with the reactivity of

isolated nickel complexes.

General Reaction Setup: The reaction is typically carried out in an inert atmosphere using a

glovebox or Schlenk techniques.

Reagents: NiI₂ is used as the catalyst precursor, terpyridine (tpy) as the ligand, and a

reducing agent such as zinc (Zn) powder. The substrates are an amide and an aryl iodide.

Reaction Monitoring: The progress of the reaction is monitored by taking aliquots from the

reaction mixture at different time intervals and analyzing them by techniques like Gas

Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine

the yield of the cross-coupled product.

Mechanistic Probes: To support the proposed mechanism, control experiments are

performed. For instance, the reactivity of pre-formed Ni(0) and Ni(I) complexes with the

substrates can be investigated to see if they are competent intermediates in the catalytic

cycle.

Proposed Catalytic Cycle
The proposed mechanism involves the initial reduction of NiI₂ to a Ni(0) species, which then

enters the catalytic cycle.
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Caption: Proposed catalytic cycle for NiI₂-catalyzed cross-coupling.

Kinetic Insights and Comparison with Alternatives
In this proposed mechanism, the nickel catalyst cycles through Ni(0), Ni(II), Ni(III), and Ni(I)

oxidation states.[2] This is in contrast to many palladium-catalyzed cross-coupling reactions

that typically proceed through a Pd(0)/Pd(II) cycle. The involvement of radical intermediates
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and higher oxidation state nickel species allows for unique reactivity, such as the activation of

typically inert C-N bonds in amides.

A key aspect for validation would be to determine the rate-determining step through kinetic

studies. For example, determining the reaction order with respect to the amide, aryl iodide, and

catalyst would provide evidence for which species are involved in the slowest step of the cycle.

Ni(II)-Catalyzed Samarium Barbier Reaction
In some reactions, NiI₂ acts as a precursor to the active catalytic species. A kinetic study of the

samarium Barbier reaction catalyzed by Ni(II) provides a clear example of how kinetic data can

be used to elucidate the role of the nickel catalyst.[3]

Experimental Protocol: Kinetic Measurements
Reaction Setup: Reactions were performed in a glovebox under a nitrogen atmosphere.

Reagents: Samarium(II) iodide (SmI₂), the nickel(II) catalyst precursor (e.g., NiI₂ or

Ni(DPPE)₂Cl₂), an aldehyde, and an alkyl iodide.

Monitoring Technique: The reaction progress was monitored by quenching aliquots of the

reaction mixture at specific time points and analyzing the product yield by GC.

Kinetic Analysis: The initial rates of the reaction were determined at various concentrations of

the reactants and the catalyst to establish the rate law.

Kinetic Data and Mechanistic Interpretation
The kinetic data for the Ni(II)-catalyzed samarium Barbier reaction is summarized below.
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Reactant/Catalyst Reaction Order

Nickel Catalyst First Order

Samarium(II) Iodide Zero Order

Aldehyde Zero Order

Alkyl Iodide
(Not explicitly determined in the provided

abstract)

The observation that the reaction is first order in the nickel catalyst indicates that the catalyst is

involved in the rate-determining step.[3] The zero-order dependence on SmI₂ and the aldehyde

suggests that these reagents are involved in fast steps that do not limit the overall rate of the

reaction.

The proposed mechanism involves the rapid reduction of the Ni(II) precursor by SmI₂ to form a

soluble Ni(0) species, which is the active catalyst.[3] This Ni(0) species then likely undergoes

oxidative addition with the alkyl iodide in the rate-determining step. The resulting

organonickel(II) species would then react rapidly with the aldehyde and SmI₂ to form the

product and regenerate the Ni(0) catalyst.

Logical Flow of the Mechanism
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Caption: Mechanistic flow of the Ni(II)-catalyzed Barbier reaction.

Conclusion
The validation of reaction mechanisms through kinetic studies is a powerful tool for

understanding and optimizing chemical transformations. In the case of NiI₂, kinetic data has

been instrumental in elucidating the mechanisms of its thermal decomposition and its role in

catalytic cross-coupling reactions. By comparing the kinetic data and proposed mechanisms for

different reactions, researchers can gain valuable insights into the fundamental reactivity of this

important nickel halide. This knowledge is essential for the rational design of new catalysts and

synthetic methods in academia and industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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